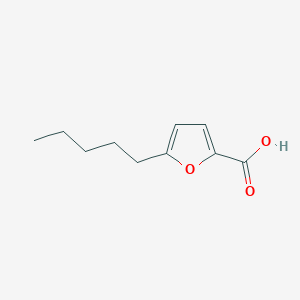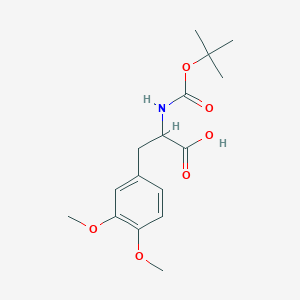
N-Boc-3,4-dimethoxy-DL-phenylalanine
Vue d'ensemble
Description
N-Boc-3,4-dimethoxy-DL-phenylalanine is a chemical compound with the CAS Number: 1162696-83-4 . It has a molecular weight of 325.36 and a molecular formula of C16H23NO6 . The compound is also known by its IUPAC name, N-(tert-butoxycarbonyl)-3,4-dimethoxyphenylalanine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H23NO6/c1-16(2,3)23-15(20)17-11(14(18)19)8-10-6-7-12(21-4)13(9-10)22-5/h6-7,9,11H,8H2,1-5H3,(H,17,20)(H,18,19) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 325.36 .Mécanisme D'action
The mechanism of action of N-Boc-3,4-dimethoxy-DL-phenylalanine is not well understood, but it is thought to act as a substrate for enzymes such as proteases and peptidases. This compound-containing peptides have been shown to exhibit increased stability and resistance to enzymatic degradation, which may contribute to their biological activity.
Biochemical and Physiological Effects:
This compound-containing peptides have been shown to exhibit a range of biochemical and physiological effects. For example, this compound-containing peptides have been shown to inhibit the growth of cancer cells, reduce inflammation, and enhance immune function. This compound-containing peptides have also been investigated for their potential to act as neurotransmitters or neuromodulators in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-Boc-3,4-dimethoxy-DL-phenylalanine in scientific research is its versatility as a building block for the synthesis of peptides and peptidomimetics. This compound-containing peptides can be easily synthesized using solid-phase peptide synthesis or solution-phase synthesis, and can be modified to incorporate a range of functional groups. However, one limitation of using this compound is its cost, as it is a synthetic amino acid derivative that must be synthesized in the laboratory.
Orientations Futures
There are many potential future directions for research involving N-Boc-3,4-dimethoxy-DL-phenylalanine. One area of interest is the development of this compound-containing peptides as therapeutics for diseases such as Alzheimer's and Parkinson's. Another area of interest is the investigation of this compound-containing peptides as potential antimicrobial agents. Additionally, the development of new synthetic methods for the synthesis of this compound and its derivatives could lead to the discovery of new biological activities and applications.
Applications De Recherche Scientifique
N-Boc-3,4-dimethoxy-DL-phenylalanine has been used extensively in scientific research as a building block for the synthesis of peptides and peptidomimetics. Peptides containing this compound have been shown to exhibit a range of biological activities, including antimicrobial, antitumor, and antiviral effects. This compound-containing peptides have also been investigated as potential therapeutics for diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-11(14(18)19)8-10-6-7-12(21-4)13(9-10)22-5/h6-7,9,11H,8H2,1-5H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWMFTMMXMHMHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)OC)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1162696-83-4 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-O-methyltyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1162696-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



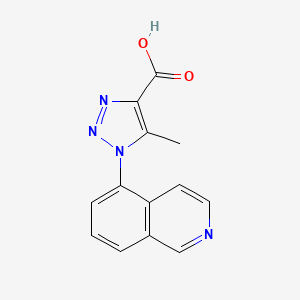
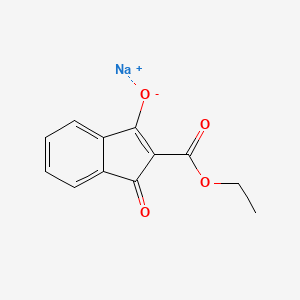
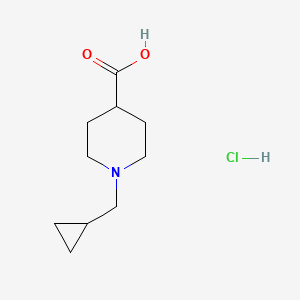
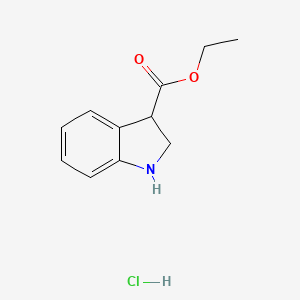



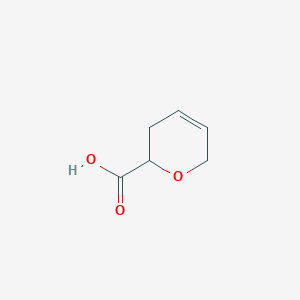
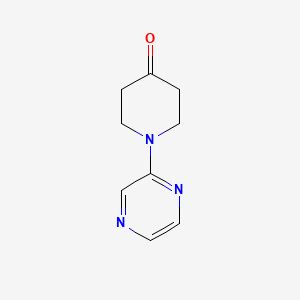
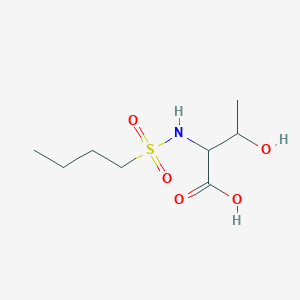
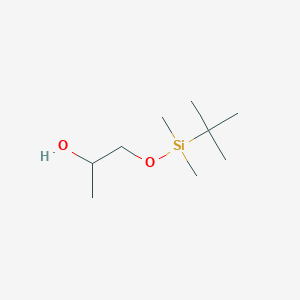

![1,3,4-Thiadiazol-2-amine, 5-[2-(methylthio)ethyl]-](/img/structure/B3375994.png)
